3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Overview
Description
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is a synthetic organic compound belonging to the class of benzothiophenes. It is characterized by the presence of a chlorine atom at the third position, a methoxy group at the sixth position, and a 4-methoxyphenyl group at the second position of the benzo[b]thiophene core. This compound is an intermediate in the synthesis of nonsteroidal, selective estrogen receptor modulators, such as Raloxifene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzothiophene derivative.
Methoxylation: The methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Coupling Reaction: The 4-methoxyphenyl group is introduced through a coupling reaction, often employing Suzuki-Miyaura coupling conditions with palladium catalysts and boronic acids.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to estrogen receptor modulation and its effects on cellular processes.
Medicine: It is an intermediate in the synthesis of selective estrogen receptor modulators, which are used in the treatment of osteoporosis and breast cancer.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene involves its interaction with estrogen receptors. As an intermediate in the synthesis of selective estrogen receptor modulators, it contributes to the modulation of estrogen receptor activity. This modulation affects various molecular targets and pathways, including the regulation of gene expression and cellular proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene: Lacks the chlorine atom at the third position.
3-Chloro-2-(4-methoxyphenyl)benzo[b]thiophene: Lacks the methoxy group at the sixth position.
Uniqueness
3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups enhances its reactivity and potential for further functionalization, making it a valuable intermediate in pharmaceutical synthesis.
Properties
IUPAC Name |
3-chloro-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2S/c1-18-11-5-3-10(4-6-11)16-15(17)13-8-7-12(19-2)9-14(13)20-16/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWOVHJKUHVFPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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